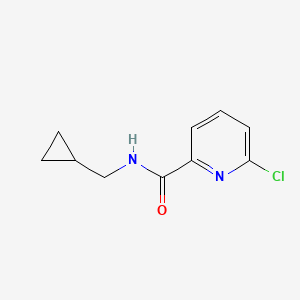
6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide
Übersicht
Beschreibung
6-Chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide is a chemical compound with the CAS Number: 1247996-69-5. It has a molecular weight of 210.66 . The IUPAC name for this compound is 6-chloro-N-(cyclopropylmethyl)-2-pyridinecarboxamide .
Molecular Structure Analysis
The InChI code for 6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide is 1S/C10H11ClN2O/c11-9-3-1-2-8(13-9)10(14)12-6-7-4-5-7/h1-3,7H,4-6H2,(H,12,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound 6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide has a molecular weight of 210.66 . It should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide is used in the synthesis of various chemical compounds. Abdel-rahman et al. (2003) utilized related compounds in the synthesis of new pyridothienopyrimidines, pyridothienotriazines, and other fused tetracyclic systems (Abdel-rahman et al., 2003).
- Pan Qing-cai (2011) synthesized N-alkyl-4-chloro-2-pyridine carboxamides, demonstrating the versatility of these compounds in producing a variety of derivatives (Pan Qing-cai, 2011).
- In another study, Afonso et al. (1998) synthesized a spirocyclopropyl derivative of a related compound for structure-activity studies (Afonso et al., 1998).
Crystal Structure and DFT Studies
- A study by Qin et al. (2019) focused on the crystal structure and density functional theory (DFT) analysis of a similar compound, providing insights into its physicochemical properties (Qin et al., 2019).
- Al-Omar and Amr (2010) synthesized Schiff bases derived from pyridine-2,6-carboxamide, which displayed significant antimicrobial activity, demonstrating the potential of these compounds in medicinal chemistry (Al-Omar & Amr, 2010).
Applications in Material Science
- Faghihi and Mozaffari (2008) synthesized polyamides using a compound with a pyridyl moiety, indicating the use of such compounds in polymer science (Faghihi & Mozaffari, 2008).
Biological Evaluation and QSAR Studies
- Thomas et al. (2016) conducted a study on Schiff’s bases and 2-azetidinones derived from pyridine-carboxamides, evaluating their antidepressant and nootropic activities, thus highlighting the pharmacological potential of these compounds (Thomas et al., 2016).
- El-Sehrawi et al. (2015) synthesized novel 6-oxo-pyridine-3-carboxamide derivatives and evaluated them as antimicrobial and antifungal agents, further emphasizing the biological significance of such compounds (El-Sehrawi et al., 2015).
Eigenschaften
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-3-1-2-8(13-9)10(14)12-6-7-4-5-7/h1-3,7H,4-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLBQSUYIQMXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

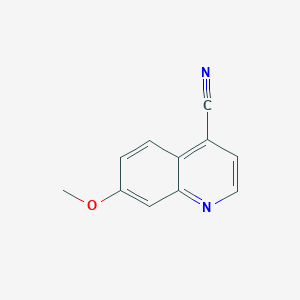
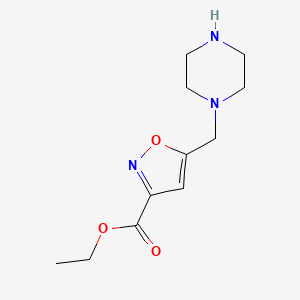
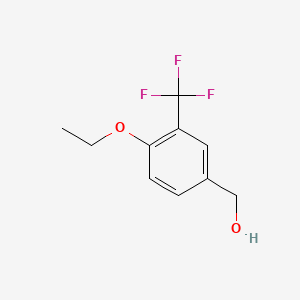
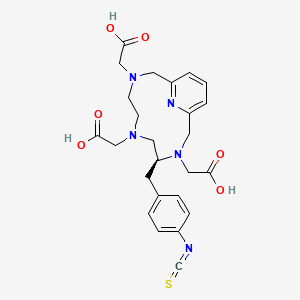
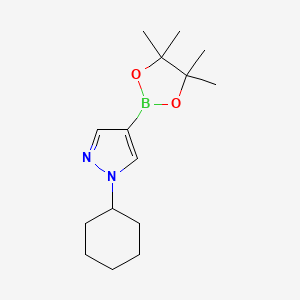
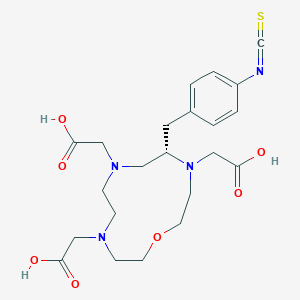
![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)
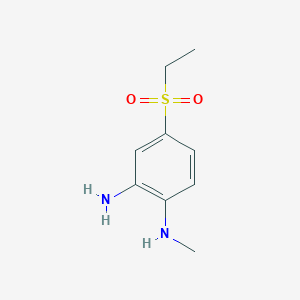
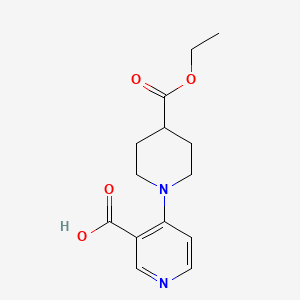


![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate](/img/structure/B1399416.png)
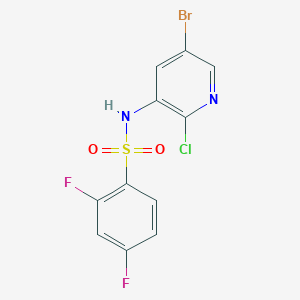
![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)